6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid is a complex organic compound with a unique structure that combines a furochromenone core with a hexanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid typically involves multiple steps. The starting materials often include 3,5-dimethylfurochromenone and hexanoic acid derivatives. The key steps in the synthesis may include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the hexanoic acid side chain: This step may involve esterification or amidation reactions, depending on the specific synthetic route chosen.
Final modifications: These may include purification and characterization steps to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studies of enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry: Its chemical properties may make it suitable for use in materials science or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenone derivatives and hexanoic acid derivatives. Examples include:
3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives: These compounds share the furochromenone core but differ in their side chains.
Hexanoic acid derivatives: These compounds have similar side chains but different core structures.
Uniqueness
The uniqueness of 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid lies in its combination of the furochromenone core with the hexanoic acid side chain. This unique structure may confer specific properties, such as enhanced binding affinity for certain targets or improved stability under various conditions.
Properties
Molecular Formula |
C22H25NO6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-13-12-28-18-11-19-17(10-16(13)18)14(2)15(22(27)29-19)7-8-20(24)23-9-5-3-4-6-21(25)26/h10-12H,3-9H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
KPKDBTNUDXHPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCCCC(=O)O)C |
Origin of Product |
United States |
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